molecular formula C8H13NO3 B8727942 4-[(2-Methylacryloyl)amino]butanoic acid CAS No. 59178-91-5

4-[(2-Methylacryloyl)amino]butanoic acid

Cat. No.: B8727942
CAS No.: 59178-91-5
M. Wt: 171.19 g/mol
InChI Key: LHVQJZCUVLPWNZ-UHFFFAOYSA-N
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Description

4-[(2-Methylacryloyl)amino]butanoic acid is a specialized gamma-amino acid derivative designed for advanced research and development. This compound features a 2-methylacryloyl (methacryloyl) group attached to the amino functionality of 4-aminobutanoic acid (GABA), a crucial inhibitory neurotransmitter in mammalian systems . This structural modification creates a versatile molecule with an acrylic double bond, making it a valuable intermediate in organic synthesis, particularly for Michael addition reactions or as a polymerizable building block for creating functionalized materials. Researchers can utilize this compound as a key precursor in the synthesis of more complex molecules, such as potential enzyme inhibitors or prodrugs. Its structure, which incorporates both a carboxylic acid and a reactive acrylamido group, allows for conjugation or further functionalization, a strategy observed in the development of various 4-aminobutanoic acid amides and derivatives documented in pharmaceutical research patents . The reactive moiety may also facilitate its use in bioconjugation or as a linker in prodrug design. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

59178-91-5

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

4-(2-methylprop-2-enoylamino)butanoic acid

InChI

InChI=1S/C8H13NO3/c1-6(2)8(12)9-5-3-4-7(10)11/h1,3-5H2,2H3,(H,9,12)(H,10,11)

InChI Key

LHVQJZCUVLPWNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Features
This compound Not provided¹ Not provided¹ Carboxylic acid, α,β-unsaturated amide Reactive for polymerization
4-[Allyl(nitroso)amino]butanoic acid C₇H₁₂N₂O₃ 172.184 Carboxylic acid, nitroso, allyl amine Nitroso group (potential mutagen)
4-(Dimethylamino)butanoic acid hydrochloride C₆H₁₃NO₂·HCl ~179.64² Carboxylic acid, tertiary amine, HCl salt Enhanced solubility in polar solvents
4-(4-[3-[(2',4'-Difluoro[1,1'-biphenyl]-4-yl)oxy]propyl]phenyl)-2-methylbutanoic acid C₂₆H₂₆F₂O₃ 424.492 Carboxylic acid, difluorobiphenyl ether Likely pharmaceutical applications

¹Data inferred from structural analogs; ²Calculated from molecular formula.

Key Observations:

Functional Group Diversity: The target compound’s α,β-unsaturated amide group enables Michael addition or radical polymerization, distinguishing it from the nitroso group in 4-[Allyl(nitroso)amino]butanoic acid (associated with mutagenicity ) and the dimethylamino group in 4-(Dimethylamino)butanoic acid hydrochloride (enhanced basicity and solubility ).

Molecular Weight and Complexity :

  • The fluorinated biphenyl derivative (MW 424.492) is significantly larger and more lipophilic than the other compounds, aligning with its probable role in targeting hydrophobic biological interfaces .
  • The nitroso-containing analog (MW 172.184) is the smallest, which may favor metabolic instability but enhance reactivity in synthetic pathways .

Applications: this compound: Likely used in stimuli-responsive hydrogels or drug conjugates due to its polymerizable acryloyl group. 4-[Allyl(nitroso)amino]butanoic acid: Limited to specialized synthetic intermediates (e.g., nitroso transfer reactions) but restricted by toxicity concerns . 4-(Dimethylamino)butanoic acid hydrochloride: Utilized in peptide synthesis or as a pH-sensitive carrier in nanomedicine .

Research Findings and Trends

  • Synthetic Utility : The acryloyl and allyl groups in these compounds enable modular functionalization, but the nitroso group’s instability limits its broader use .
  • Pharmacological Potential: Fluorinated and aromatic-substituted derivatives (e.g., the biphenyl compound in ) dominate recent drug discovery efforts, whereas simpler analogs like the dimethylamino derivative serve as solubility enhancers .
  • Safety Profiles: Nitroso compounds require stringent handling due to genotoxicity risks, whereas acryloyl derivatives prioritize controlled polymerization to avoid unintended crosslinking .

Q & A

Q. Q1. What are the key considerations for optimizing the synthesis of 4-[(2-Methylacryloyl)amino]butanoic acid?

Answer: Synthesis optimization requires careful selection of coupling agents and reaction conditions. For analogous compounds (e.g., chromen or sulfonamide derivatives), methods involve:

  • Stepwise functionalization : Protecting the amino group of butanoic acid before introducing the 2-methylacryloyl moiety to avoid side reactions .
  • Coupling agents : Use of carbodiimides (e.g., EDC/HOBt) for amide bond formation, with monitoring via TLC or HPLC to track reaction progress .
  • Purification : Column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Answer: Characterization should combine spectroscopic and chromatographic methods:

  • NMR : 1^1H and 13^{13}C NMR to confirm the presence of the 2-methylacryloyl group (e.g., vinyl protons at δ 5.5–6.5 ppm) and butanoic acid backbone .
  • HPLC-MS : To assess purity (>98%) and molecular ion peaks (expected [M+H]+^+ for C9_9H13_{13}NO3_3: 184.09) .
  • FTIR : Peaks at ~1700 cm1^{-1} (C=O stretch for acid and acryloyl groups) .

Advanced Research Questions

Q. Q3. How does stereochemistry at the acryloyl group influence the biological activity of this compound?

Answer: Stereochemistry can critically affect target binding. For example:

  • (R)- vs. (S)-isomers : In similar compounds (e.g., chromen derivatives), enantiomers show differential inhibition of cyclooxygenase-2 (COX-2) due to steric hindrance in the active site .
  • Experimental validation : Chiral HPLC or enzymatic resolution to isolate isomers, followed by assays (e.g., COX-2 inhibition or cellular uptake studies) .

Q. Q4. What strategies resolve contradictions in stability data for this compound under varying pH conditions?

Answer: Contradictory stability profiles (e.g., degradation in acidic vs. neutral buffers) may arise from:

  • Hydrolysis susceptibility : The acryloyl group is prone to hydrolysis at extremes of pH. Accelerated stability studies (40°C/75% RH) with HPLC monitoring can identify degradation products (e.g., free butanoic acid) .
  • Buffer selection : Use phosphate buffers (pH 6–8) for storage, avoiding Tris or acetate buffers that may catalyze degradation .

Q. Q5. How can computational modeling predict the binding affinity of this compound to inflammatory targets?

Answer:

  • Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., COX-2 or NF-κB). For sulfonamide analogs, hydrophobic interactions with Val523 and hydrogen bonds with Tyr355 are critical .
  • MD simulations : Assess binding stability over 100 ns trajectories; root-mean-square deviation (RMSD) <2 Å indicates stable complexes .

Q. Q6. What methodological challenges arise in analyzing structure-activity relationships (SAR) for this compound?

Answer: Key challenges include:

  • Conformational flexibility : The acryloyl group may adopt multiple orientations, complicating SAR. Use constrained analogs (e.g., cyclopropane derivatives) to isolate bioactive conformers .
  • Data normalization : Account for batch-to-batch variability in purity via LC-MS validation before biological testing .

Q. Q7. How should researchers address discrepancies in reported synthetic yields for this compound?

Answer: Yield variations (e.g., 60% vs. 85%) may stem from:

  • Protection/deprotection efficiency : Incomplete amino group protection leads to side reactions. Use Boc or Fmoc groups and monitor via 1^1H NMR .
  • Workup protocols : Acidic extraction (pH 3–4) can improve recovery of the free acid form .

Q. Guidelines for Citations

  • Prioritize peer-reviewed data from PubChem , synthetic protocols , and mechanistic studies .

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